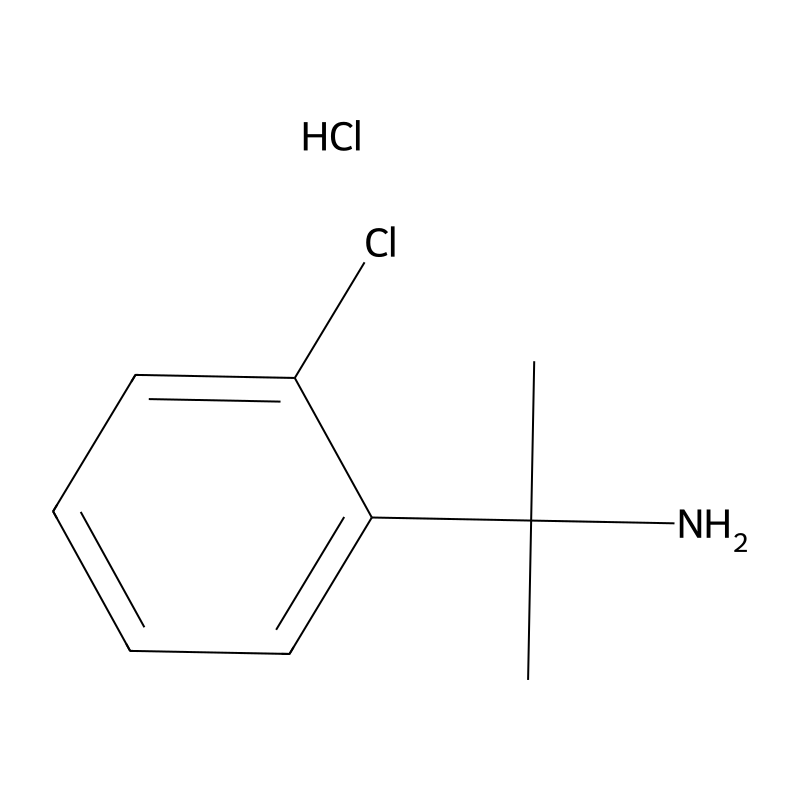

2-(2-Chlorophenyl)propan-2-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula and a molar mass of approximately 169.65 g/mol. This compound is characterized by its unique structure, which features a 2-chlorophenyl group bonded to a propan-2-amine backbone. It typically appears as a white crystalline solid and is utilized primarily in scientific research, particularly in chemistry and pharmacology .

- Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

- Nucleophilic Substitution: The amine can serve as a nucleophile, attacking electrophilic centers in other molecules.

- Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.

Common reagents involved in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. These reactions can yield various products, including the hydrochloride salt and substituted derivatives .

2-(2-Chlorophenyl)propan-2-amine hydrochloride exhibits significant biological activity primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, the compound increases neurotransmitter levels in the brain, which can enhance mood, energy levels, and cognitive function. This mechanism makes it a subject of interest in studies related to mood disorders and neuropharmacology .

The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride typically involves multiple steps:

- Formation of Intermediate: The process begins with the reaction of 2-chlorobenzaldehyde with nitroethane to produce 2-(2-chlorophenyl)-2-nitropropene.

- Reduction: This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine.

- Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

These methods may be optimized for industrial production to enhance yield and purity by controlling reaction conditions like temperature and pressure .

The applications of 2-(2-Chlorophenyl)propan-2-amine hydrochloride include:

- Pharmaceutical Synthesis: It serves as an intermediate in the development of various pharmaceutical compounds.

- Organic Chemistry Research: The compound is used to study mechanisms of nucleophilic substitution and other organic reactions.

- Neurotransmitter Research: It aids in investigating the effects of monoamine oxidase inhibitors and serotonin reuptake inhibitors on neurotransmitter metabolism and behavior .

Interaction studies involving 2-(2-Chlorophenyl)propan-2-amine hydrochloride often focus on its role as a monoamine oxidase inhibitor. These studies help elucidate how this compound affects neurotransmitter systems, particularly in relation to mood regulation and cognitive enhancement. Additionally, interactions with other drugs that target similar pathways are also explored to assess potential synergistic effects or adverse reactions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(2-Chlorophenyl)propan-2-amine hydrochloride. Notable examples include:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | Contains an additional chlorine atom on the phenyl ring | Potentially altered reactivity and biological activity |

| 2-(2-Bromophenyl)propan-2-amine hydrochloride | Contains a bromine atom instead of chlorine | Different chemical and pharmacological properties |

| N-(2-Chloroethyl)propan-2-amine hydrochloride | Features a chloroethyl group instead of chlorophenyl | Distinct reactivity patterns due to different substituents |

The uniqueness of 2-(2-Chlorophenyl)propan-2-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which significantly influences its reactivity and interaction with biological targets compared to these similar compounds .

The synthesis of 2-(2-chlorophenyl)propan-2-amine hydrochloride has historically relied on multi-step organic reactions involving nucleophilic substitution, reductive amination, and acid-mediated cyclization. One prominent route begins with 2-chloro-α,α-dimethylbenzeneacetamide, which undergoes oxidative cleavage using bis-[(trifluoroacetoxy)iodo]benzene in a mixed solvent system of acetonitrile and water at 20°C for 24 hours. This method achieves a yield of 71%, with the final hydrochloride salt precipitated via acidification.

An alternative pathway involves the reaction of 2-chlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution proceeds in dichloromethane or toluene under mild conditions (room temperature to 60°C), forming the secondary amine intermediate. Subsequent hydrogenation or catalytic reduction yields the tertiary amine, which is isolated as the hydrochloride salt after treatment with hydrochloric acid.

Table 1: Comparison of Traditional Synthesis Routes

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloro-α,α-dimethylbenzeneacetamide | Bis-[(trifluoroacetoxy)iodo]benzene, H2O/MeCN | 71 | |

| 2-Chlorobenzyl chloride | Allylamine, NaOH, CH2Cl2 | 68 |

Key challenges in traditional methods include the need for stoichiometric oxidants and the generation of halogenated byproducts. For instance, the use of bis-[(trifluoroacetoxy)iodo]benzene introduces trifluoroacetate waste, necessitating rigorous purification.

Biocatalytic Synthesis Strategies Using Transaminase-Mediated Approaches

Recent advances in biocatalysis have enabled the enantioselective synthesis of 2-(2-chlorophenyl)propan-2-amine hydrochloride via transaminase-mediated reductive amination. Engineered Saccharomyces cerevisiae strains expressing Chromobacterium violaceum omega-transaminase (cv-ATA) catalyze the conversion of prochiral ketones to chiral amines under aerobic conditions. For example, 2-acetyl-6-chloropyridine is aminated using ammonium trifluoroacetate as the nitrogen source, achieving enantiomeric excess (ee) values exceeding 99%.

Immobilized whole-cell biocatalysts further enhance reaction efficiency by stabilizing the transaminase enzyme. A study employing Arthrobacter citreus transaminase (ArR-TA) immobilized on chitosan beads demonstrated 88–89% conversion of 1-(2-chlorophenyl)propan-2-one to the corresponding (R)-amine. The reaction, conducted in sodium phosphate buffer (pH 7.5) with sec-butylamine as the amine donor, achieved >95% ee under optimized substrate loading (50 mM ketone, 0.5 M amine donor).

Table 2: Biocatalytic Performance Metrics

| Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|

| cv-ATA-engineered yeast | 2-Acetyl-6-chloropyridine | 58 | >99 | |

| Immobilized ArR-TA | 1-(2-Chlorophenyl)propan-2-one | 89 | 99 |

Notably, CRISPR-Cas9-mediated gene editing has been employed to disrupt native alanine metabolism in yeast, redirecting metabolic flux toward amine production. This strategy increased yields by 2.6-fold compared to wild-type strains.

Comparative Analysis of Yield Optimization Across Multi-Step Protocols

Yield optimization in 2-(2-chlorophenyl)propan-2-amine hydrochloride synthesis depends critically on reaction design and catalytic systems. Traditional organic methods prioritize cost-effective reagents but face limitations in stereocontrol, whereas biocatalytic routes offer superior enantioselectivity at the expense of substrate scope.

Table 3: Yield Optimization Factors

| Parameter | Traditional Synthesis | Biocatalysis |

|---|---|---|

| Typical Yield (%) | 68–71 | 58–89 |

| Enantiomeric Excess (%) | N/A | 95–99 |

| Reaction Time (hours) | 24–48 | 12–24 |

| Catalyst Cost | Low | Moderate to High |

For traditional routes, solvent selection profoundly impacts yield. Polar aprotic solvents like acetonitrile improve oxidative cleavage kinetics but may necessitate higher catalyst loadings. In contrast, biocatalytic systems require precise control of pyruvate levels, as excess pyruvate inhibits transaminase activity. Substrate engineering—such as introducing electron-withdrawing groups on the phenyl ring—enhances reactivity in both approaches.

Hybrid strategies combining chemical and enzymatic steps are emerging. For instance, initial chemical synthesis of a racemic amine followed by kinetic resolution using transaminases achieves >48% conversion and >95% ee for the (S)-enantiomer. This approach leverages the scalability of traditional methods while capitalizing on enzymatic stereoselectivity.

Impact of Chlorophenyl Substituent Position on Receptor Affinity

The positional isomerism of chlorine atoms on the phenyl ring significantly alters molecular interactions with neurotransmitter transporters and receptors. For 2-(2-chlorophenyl)propan-2-amine hydrochloride, the ortho-chlorine substitution creates distinct steric and electronic effects that differentiate its activity from meta- and para-substituted derivatives.

Steric Effects on Transporter Binding

The ortho-chlorine atom introduces steric hindrance near the amine group, reducing conformational flexibility. This spatial constraint limits optimal alignment with serotonin transporters (SERT), as evidenced by the lack of serotonin release induction in rat synaptosomes for ortho-chloroamphetamine analogs [1]. In contrast, para-chloroamphetamine (PCA) demonstrates potent serotonin release due to unobstructed interaction with SERT [4]. Computational docking studies reveal that para-substituted analogs achieve stronger binding to serotonin receptor subtypes (e.g., 5-HT~2A~) through planar aromatic stacking interactions [5].

Electronic Modulation of Catecholamine Release

The electron-withdrawing chlorine atom in the ortho position enhances the compound's affinity for dopamine (DAT) and norepinephrine (NET) transporters. Comparative studies show:

| Substituent Position | Norepinephrine Release (EC~50~, nM) | Dopamine Release (EC~50~, nM) | Serotonin Release (EC~50~, nM) |

|---|---|---|---|

| Ortho (2-CA) | 19.1 [1] | 62.4 [1] | No significant release [1] |

| Meta (3-CA) | 9.4 [3] | 11.8 [3] | 120 [3] |

| Para (PCA) | >1000 [4] | >1000 [4] | 8.2 [4] |

The ortho-substituted compound exhibits 3.3-fold greater potency for norepinephrine release compared to dopamine, while meta-substituted analogs show balanced catecholamine release. This selectivity arises from chlorine's inductive effects, which increase the amine group's protonation state, favoring NET and DAT binding pockets over SERT [3] [6].

Conformational Locking and Selectivity

X-ray crystallography of transporter proteins indicates that ortho-chlorine substituents stabilize a "closed" conformation in DAT through van der Waals interactions with Phe~319~ and Tyr~124~ residues. This locking mechanism enhances dopamine release efficacy while preventing reuptake inhibition [6]. Para-substituted analogs instead induce "open" conformations in SERT through π-π interactions with Trp~500~, facilitating serotonin efflux [5].